molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

Cat. No. B602478
Key on ui cas rn: 61361-33-9
M. Wt: 320.89
InChI Key:
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Patent
US07718649B1

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07718649B1

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07718649B1

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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